3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Description
3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a complex organic compound featuring a tetrahydrofuran ring, a thiophene ring, and a trifluoroethyl group
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-5-21-8-10)12(19)17-6-11-2-1-4-20-11/h3,5,8,11H,1-2,4,6-7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXYWDEZVGCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The trifluoroethyl group can be reduced to form trifluoromethane.
Substitution: : The tetrahydrofuran ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Thiophene-3-sulfoxide or thiophene-3-sulfone.
Reduction: : Trifluoromethane.
Substitution: : Various substituted tetrahydrofurans.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is . Its unique structure incorporates a tetrahydrofuran ring, a thiophene moiety, and trifluoroethyl groups, contributing to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related urea derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and the disruption of cellular signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory cytokines and reduce the expression of pro-inflammatory markers in immune cells. This makes it a candidate for developing treatments for chronic inflammatory diseases .
Drug Development and Screening
This compound serves as a lead compound in drug discovery programs. Its unique structure allows researchers to modify it to enhance efficacy and reduce toxicity. High-throughput screening methods have been employed to evaluate its potential against various biological targets .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of urea derivatives based on the core structure of this compound. These derivatives were tested against breast cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that modifications to the thiophene ring could enhance cytotoxicity .
Case Study 2: Inflammatory Response Modulation
Another research project focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results indicated that treatment with these urea derivatives significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used in drug development, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its combination of tetrahydrofuran, thiophene, and trifluoroethyl groups. Similar compounds might include:
3-((Tetrahydrofuran-2-yl)methyl)urea: : Lacks the thiophene and trifluoroethyl groups.
1-(Thiophen-3-ylmethyl)urea: : Lacks the tetrahydrofuran and trifluoroethyl groups.
3-(Trifluoroethyl)urea: : Lacks the tetrahydrofuran and thiophene groups.
Biological Activity
3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a tetrahydrofuran moiety, a thiophene ring, and a trifluoroethyl group, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many urea derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, some pyrazole derivatives act as inhibitors of BRAF(V600E), EGFR, and other kinases critical in tumor growth .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. This is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Biological Activity Data
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antitumor Activity : A study on pyrazole derivatives found that certain compounds inhibited the growth of BRAF(V600E) mutant cells. The structure-activity relationship (SAR) indicated that modifications at the urea moiety significantly affected potency .
- Anti-inflammatory Effects : Research demonstrated that urea derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases .
- Antimicrobial Evaluation : In vitro assays revealed that several thiophene-containing compounds displayed significant antifungal activity against phytopathogenic fungi, indicating potential agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
